[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide
Description
Molecular Identity and Nomenclature
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide is a quaternary ammonium compound with the systematic IUPAC name trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide . Its molecular formula is C₅H₁₄BrNO₂S₂ , corresponding to a molecular weight of 264.2 g/mol . The compound is registered under CAS number 386229-81-8 and is alternatively identified by synonyms such as DTXSID40676182 , AKOS025295271 , and trimethyl(methylsulfonylsulfanylmethyl)azanium bromide .
The SMILES notation for the compound is CN+(C)CSS(=O)(=O)C.[Br-] , while its InChIKey is MURAHQFAYNERDC-UHFFFAOYSA-M . These identifiers reflect the integration of a trimethylammonium group, a methanethiosulfonate moiety, and a bromide counterion.
Structural Characteristics
The compound features a methylsulfonylsulfanylmethyl backbone linked to a trimethylazanium group, with bromide serving as the counterion. Key structural elements include:
- A quaternary ammonium center (N⁺(CH₃)₃) that confers permanent positive charge.
- A methylthiosulfonate group (–S–SO₂–CH₃) that enables thiol-specific reactivity.
- A methylene bridge (–CH₂–) connecting the ammonium and thiosulfonate groups.
The 3D conformation, as modeled in PubChem, demonstrates a tetrahedral geometry around the nitrogen atom and planar sulfonyl group, facilitating interactions with biological thiols.
Physical Properties
The compound exhibits the following physical characteristics:
Its solubility in polar solvents is attributed to the ionic nature of the trimethylammonium group and the polar sulfonyl moiety. The compound’s hygroscopicity necessitates storage in a desiccator to prevent hydrolysis.
Chemical Reactivity Profile
This compound is a sulfhydryl-specific alkylating agent , reacting selectively with cysteine residues in proteins to form mixed disulfide bonds. Key reactions include:
- Thiol Displacement : The methylsulfonylsulfanyl group undergoes nucleophilic attack by thiols (–SH), releasing methanesulfinate and forming a stable disulfide bond with the target molecule.
- Hydrolysis : In aqueous environments, particularly in the presence of nucleophiles, the compound hydrolyzes to yield methanesulfonic acid and trimethylammonium bromide.
Reactivity is optimized at neutral pH and room temperature, with reaction kinetics influenced by solvent polarity and accessibility of thiol groups. The compound’s positive charge enhances solubility in aqueous buffers but limits membrane permeability.
Properties
IUPAC Name |
trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2S2.BrH/c1-6(2,3)5-9-10(4,7)8;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAHQFAYNERDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676182 | |
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-81-8 | |
| Record name | Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386229-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a trimethylammonium group linked to a methanethiosulfonate moiety via a methylene bridge, with a bromide counterion. Key structural attributes include:
-
SMILES Notation : CN+(C)CSS(=O)(=O)C.[Br⁻]
Key Physicochemical Properties
Data derived from PubChem and Sigma-Aldrich:
| Property | Value |
|---|---|
| CAS Number | 386229-81-8 |
| IUPAC Name | trimethyl(methylsulfonylsulfanylmethyl)azanium; bromide |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |
| Stability | Hygroscopic; decomposes under strong acidic/basic conditions |
Synthetic Pathways and Reaction Mechanisms
Quaternary Ammonium Formation
The core preparation strategy involves quaternization of a tertiary amine with a brominated methanethiosulfonate precursor:
Route 1: Direct Alkylation of Trimethylamine
Reactants :
-
Trimethylamine (N(CH₃)₃)
-
Bromomethyl methanethiosulfonate (CH₂BrS(O)₂SCH₃)
Reaction :
Conditions :
-
Solvent: Anhydrous acetonitrile or dichloromethane
-
Temperature: 0–25°C
-
Duration: 12–24 hours
Yield : ~60–75% (estimated based on analogous quaternary ammonium syntheses).
Purification and Analytical Validation
Isolation Techniques
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): δ 3.45 (s, 9H, N(CH₃)₃), 3.90 (s, 2H, CH₂S), 2.95 (s, 3H, SO₂SCH₃).
-
Mass Spectrometry : ESI-MS m/z 185.1 [M-Br]⁺ (calc. 185.06).
Applications in Biochemical Research
Cysteine-Specific Protein Modification
The compound’s methanethiosulfonate group reacts selectively with cysteine thiols, forming disulfide bonds:
Case Study :
-
In Leishmania nucleoside transporters, analogous reagents (e.g., MTSET) validate extracellular gating mechanisms via cysteine cross-linking.
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Use nitrile gloves and goggles |
| Hygroscopicity | Store under argon at −20°C |
| Bromide toxicity | Avoid inhalation; use fume hood |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide undergoes substitution reactions with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Thiols: Common reagents include various thiol-containing compounds which react with this compound to form disulfides.
Solvents: Methanol and dimethyl sulfoxide are commonly used solvents for these reactions.
Major Products:
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
MTSMT belongs to a family of methanethiosulfonate (MTS) reagents differentiated by the alkyl chain length of their linkers and their substituents. Key analogs include:
Linker Length and Accessibility
- MTSMT (Methyl linker) : The shortest linker limits its reach to surface-exposed cysteine residues. Ideal for probing shallow binding pockets in ion channels (e.g., E79C mutant channels in pH-dependent activation studies) .
- MTSET (Ethyl linker) : The extended ethyl chain allows access to moderately buried residues. Widely used to confirm periplasmic localization in bacterial membrane proteins due to its inability to cross lipid bilayers .
- MTSPT/MTSEA-Br (Propyl linker) : The longer propyl spacer enhances penetration into hydrophobic regions. Applied in metal ion binding studies (e.g., Ca²⁺, Zn²⁺) and enzyme kinetic analyses .
- Pentyl-linked analog : The longest linker facilitates interactions with deeply buried residues in complex proteins like GABAₐ receptors .
Reactivity and Membrane Permeability
All compounds share a positively charged trimethylammonium group, ensuring water solubility and membrane impermeability.
Functional Specialization
- MTSMT : Preferred for rapid, surface-specific labeling in electrophysiological studies (e.g., pH-sensitive channel modulation) .
- MTSET : A gold standard for SCAM due to its balance of reactivity and accessibility .
- MTSEA-Br : Versatile in structural biochemistry for probing metal ion-protein interactions .
Research Findings and Case Studies
MTSMT in Ion Channel Studies
In a 2013 study, MTSMT was applied to E79C mutant channels to investigate pH-dependent activation. The methyl linker enabled selective modification of extracellular cysteine residues, confirming their role in proton sensing .
MTSET in Bacterial Membrane Protein Topology
MTSET’s ethyl linker was critical in mapping water-accessible periplasmic residues in E. coli inner membrane proteins. Pre-treatment with MTSET blocked labeling of cytoplasmic cysteines, validating its use in topological mapping .
MTSEA-Br in Metal Ion Detection
MTSEA-Br’s propyl linker facilitated binding to Zn²⁺ in metalloproteins, altering the electrostatic environment and enabling fluorescence-based detection .
Biological Activity
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide, commonly referred to as MTSET, is a chemical compound notable for its biological activity, particularly in modifying thiol groups in proteins. This compound has gained attention in biochemical research due to its ability to form mixed disulfides with thiols, which is crucial for studying protein structure and function.
- Molecular Formula : CHBrNOS
- CAS Number : 386229-81-8
- IUPAC Name : trimethyl(methylsulfonylsulfanylmethyl)azanium; bromide
- Molecular Weight : 232.14 g/mol
MTSET acts primarily through the modification of cysteine residues in proteins. The positively charged trimethylammonium group enhances its reactivity with thiols, facilitating the formation of stable mixed disulfides. This reaction is vital for probing the roles of specific cysteine residues in protein function and stability.
Reaction Mechanism:
- Nucleophilic Attack : The thiol group () of a cysteine residue attacks the sulfur atom of MTSET.
- Formation of Mixed Disulfide : This results in the formation of a mixed disulfide bond and the release of bromide ion.
- Reversibility : The reaction can be reversed under reducing conditions, allowing for dynamic studies of protein interactions.
Biological Applications
MTSET has been utilized in various biological studies, particularly in the field of electrophysiology and protein chemistry:
- Protein Function Studies : By selectively modifying cysteine residues, researchers can investigate their roles in enzyme activity and protein-protein interactions.
- Ion Channel Research : MTSET is often used to study membrane proteins, including ion channels, by assessing how modifications affect channel conductance and gating properties.
Study 1: Modification of Ion Channels
A study published in Proceedings of the National Academy of Sciences demonstrated that MTSET could modify specific cysteine residues in voltage-gated sodium channels, leading to alterations in channel kinetics and conductance properties. This highlighted MTSET's utility in understanding ion channel mechanisms at a molecular level .
Study 2: Cysteine Reactivity Profiling
Research featured in Biochemistry explored the reactivity of MTSET with various cysteine-containing peptides. The study revealed that MTSET could effectively label these peptides, providing insights into their structural dynamics and stability .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| MTSET | CHBrNOS | Positively charged; modifies thiols |
| MTS (Methanethiosulfonate) | CHNOS | Uncharged; used for similar applications but less selective |
| MTSEA (Ethyl variant) | CHBrNOS | Similar reactivity but different sterics |
Q & A
Q. What are the key physicochemical properties of MTSMT, and how do they influence experimental design?
MTSMT (CAS 386229-81-8) is a thiol-reactive compound with the molecular formula C₅H₁₄BrNO₂S₂ and a molecular weight of 264.2 g/mol . It is a white crystalline solid with a melting point of 150–152°C and is sparingly soluble in water but more soluble in polar organic solvents like DMSO or DMF . These properties necessitate careful solvent selection for reactions, particularly in aqueous systems where solubility may limit reactivity. For example, pre-dissolving MTSMT in DMSO before adding to aqueous buffers can enhance reaction efficiency while avoiding precipitation.
Q. What safety protocols are critical when handling MTSMT?
MTSMT is classified as hazardous due to its reactivity with thiols and potential aquatic toxicity. Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Environmental Precautions : Prevent release into drains; use designated waste containers for disposal .
Contaminated surfaces should be cleaned with ethanol or sodium thiosulfate solutions to neutralize residual MTSMT.
Q. What is the mechanistic basis for MTSMT’s reactivity with thiol groups?
MTSMT reacts selectively with free thiols (-SH) via a nucleophilic substitution mechanism, forming mixed disulfide bonds. The methanethiosulfonate group (-SO₂-S-CH₂-) acts as a leaving group, enabling covalent modification of cysteine residues in proteins or small molecules. This reaction is rapid (<5 minutes under physiological pH) and irreversible, making MTSMT ideal for probing cysteine accessibility in proteins or blocking redox-active sites .
Advanced Research Questions
Q. How can MTSMT be used to study ion channel structure-function relationships?
MTSMT is widely employed in site-directed cysteine mutagenesis (SCAM) to map ion channel pore architecture. For example:
Introduce cysteine residues at suspected pore-lining regions via mutagenesis.
Treat the mutant channel with MTSMT; modification of accessible cysteines alters ion conductance.
Monitor functional changes via electrophysiology (e.g., patch-clamp) to infer structural features.
This approach has been validated in studies of potassium channels (e.g., KcsA) and neurotransmitter receptors (e.g., GABAₐ), where MTSMT’s charged trimethylammonium group disrupts ion flow upon covalent attachment .
Q. How can researchers optimize reaction conditions for MTSMT in complex biological systems?
Key variables to optimize include:
- pH : Reaction efficiency peaks at pH 7.0–8.5, where thiols are deprotonated (-S⁻).
- Solvent Compatibility : Use ≤1% DMSO to maintain protein stability while ensuring MTSMT solubility.
- Competing Thiols : Add EDTA to chelate metal ions that oxidize free thiols. Include controls with β-mercaptoethanol to reverse modifications and confirm specificity .
For in situ applications (e.g., live-cell imaging), limit exposure time (<10 minutes) to minimize off-target effects.
Q. What analytical methods validate successful MTSMT-thiol conjugation?
- Mass Spectrometry : Detect mass shifts (+263 Da per modification) in purified proteins.
- Ellman’s Assay : Quantify free thiol depletion using 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB).
- SDS-PAGE with Fluorescent Labels : Use maleimide-conjugated fluorophores (e.g., Alexa Fluor 488) to compete with MTSMT for thiol binding .
Q. How do steric and electrostatic factors influence MTSMT’s reactivity in membrane proteins?
MTSMT’s positively charged trimethylammonium group can repel cations (e.g., K⁺) in ion channels, complicating data interpretation. To address this:
- Use neutral MTS analogs (e.g., MTSES) as controls to distinguish electrostatic vs. steric effects.
- Perform molecular dynamics simulations to model MTSMT’s orientation within the binding pocket .
Troubleshooting Guide
- Low Reaction Efficiency : Ensure pH >7.0 and absence of competing thiols (e.g., glutathione).
- Non-Specific Binding : Include excess β-mercaptoethanol (10 mM) in control reactions to quench unreacted MTSMT.
- Cellular Toxicity : Reduce concentration (<100 µM) and exposure time (<5 minutes) for live-cell studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
